molecular formula C10H10BrF B3315711 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene CAS No. 951894-54-5

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene

Cat. No. B3315711
CAS RN: 951894-54-5
M. Wt: 229.09 g/mol
InChI Key: KJEBHZRADWLTPM-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a derivative of propene, which is a colorless gas commonly used in the production of plastics and synthetic rubber. In

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl In the realm of organic chemistry, the compound 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the relevance of bromo and fluoro functional groups. This compound, similar in its functional groups to 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene, has been studied extensively due to the challenges associated with its synthesis. Researchers have developed a practical pilot-scale method for its preparation, highlighting the complexities and precautions needed when working with such volatile and potentially explosive intermediates like methyl nitrite, which is involved in its synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Fluorescent Applications in Medicine and Technology

Amyloid Imaging in Alzheimer's Disease In the medical field, certain bromo and fluoro compounds, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been pivotal in advancing diagnostic techniques, specifically in the imaging of amyloid plaques in Alzheimer's disease. These compounds, used as radioligands in PET scans, significantly contribute to the early detection and understanding of Alzheimer's, showcasing the potential biomedical applications of similarly structured compounds (Nordberg, 2007).

Methylene Blue in Fluorescent Imaging Similarly, the use of methylene blue, a fluorescent dye, in medical imaging further exemplifies the significance of chemical compounds with specific functional groups in enhancing diagnostic and surgical precision. Its application in various domains, such as the visualization of ureters and identification of pancreatic tumors, underlines the compound's versatility and potential, hinting at the broad applicability of this compound in similar technological advancements (Cwalinski et al., 2020).

Chemical Sensing

Fluorescent Chemosensors The development of fluorescent chemosensors based on compounds like 4-Methyl-2,6-diformylphenol, which bears a resemblance in functional group complexity to this compound, illustrates the compound's potential in the field of chemical sensing. These chemosensors, designed for high selectivity and sensitivity, are capable of detecting a variety of analytes, ranging from metal ions to neutral molecules, showcasing the broad spectrum of applications that similarly structured compounds might have in environmental monitoring, clinical diagnostics, and more (Roy, 2021).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBHZRADWLTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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